molecular formula C10H8ClN3O B2755276 3-Chloro-4-(pyridazin-3-yloxy)aniline CAS No. 1249676-11-6

3-Chloro-4-(pyridazin-3-yloxy)aniline

Cat. No. B2755276
CAS RN: 1249676-11-6
M. Wt: 221.64
InChI Key: YVXIPCCFWZUYFZ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(pyridazin-3-yloxy)aniline” is a chemical compound with the CAS Number: 1249676-11-6 . Its molecular weight is 221.65 and its molecular formula is C10H8ClN3O . It is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of “this compound” is oil . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point is not specified .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of pyridazine derivatives starting from carboxylic acid derivatives. These derivatives, including anilides, have been tested for their antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).

Chemical Structure and Pharmaceutical Importance

Heterocyclic compounds like pyridazine analogs are significant in medicinal chemistry. The synthesis of compounds such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and their structural elucidation using various spectroscopic techniques and XRD analysis have been detailed (Sallam et al., 2021).

Molecular Docking and QSAR Studies

Molecular docking and quantitative structure–activity relationship (QSAR) studies have been performed on derivatives of pyridazine to analyze their molecular features and inhibitory activities. This includes compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and similar structures (Caballero et al., 2011).

Inhibitory Effects on Mild Steel Corrosion

Research has investigated the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. This research demonstrates the potential application of these compounds as inhibitors in industrial settings (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antileishmanial Activity

Synthesis and structure-activity relationship analysis of pyrazolopyridine derivatives have been conducted to study potential anti-Leishmania drugs. These studies include the condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives (De Mello et al., 2004).

Safety and Hazards

The compound has a warning signal word . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The hazard statements are H315 and H319 . These codes refer to specific safety measures that should be taken when handling the compound.

properties

IUPAC Name

3-chloro-4-pyridazin-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXIPCCFWZUYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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